molecular formula C20H25NO6 B11010196 N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine

N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine

Cat. No.: B11010196
M. Wt: 375.4 g/mol
InChI Key: DXOPKKWFXXMZGM-VYIIXAMBSA-N
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Description

(2S)-3-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromenyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID typically involves multiple steps, including the formation of the chromenyl group and the subsequent attachment of the butanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-3-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-3-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-METHYL-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)BUTANOIC ACID is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its applications in multiple scientific fields further highlight its versatility and importance.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]butanoic acid

InChI

InChI=1S/C20H25NO6/c1-9(2)16(19(23)24)21-18(22)13(6)26-15-8-7-14-10(3)11(4)20(25)27-17(14)12(15)5/h7-9,13,16H,1-6H3,(H,21,22)(H,23,24)/t13?,16-/m0/s1

InChI Key

DXOPKKWFXXMZGM-VYIIXAMBSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C(C)C)C(=O)O)C

Origin of Product

United States

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